2-Methylimidazo[1,2-b]pyridazin-6-amine

Kinase selectivity Scaffold hopping Hinge-binding pharmacophore

Medicinal chemistry teams developing kinase inhibitors often face scaffold limitations where common heterocycles lack regioselective derivatization sites. This compound solves that with a free primary amine at the 6-position, enabling parallel SAR exploration at two orthogonal vectors. • Validated pharmacophore: ROCK2 IC50 7.0-8.7 nM, PI3K-α IC50 0.003 μM, DYRK1A/CLK <100 nM. • Co-crystal structure (PDB: 6EDL) confirms hinge-binding geometry for rational design. • ≥97% purity with batch-specific CoA (NMR, HPLC, GC) ensures GLP reproducibility.

Molecular Formula C7H8N4
Molecular Weight 148.17 g/mol
CAS No. 154704-35-5
Cat. No. B129321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylimidazo[1,2-b]pyridazin-6-amine
CAS154704-35-5
Molecular FormulaC7H8N4
Molecular Weight148.17 g/mol
Structural Identifiers
SMILESCC1=CN2C(=N1)C=CC(=N2)N
InChIInChI=1S/C7H8N4/c1-5-4-11-7(9-5)3-2-6(8)10-11/h2-4H,1H3,(H2,8,10)
InChIKeyYGYLUBAECATVQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylimidazo[1,2-b]pyridazin-6-amine: A Versatile Kinase Scaffold


2-Methylimidazo[1,2-b]pyridazin-6-amine (CAS 154704-35-5) is a heterocyclic amine with a molecular formula of C7H8N4 (MW 148.17 g/mol), featuring a fused imidazo[1,2-b]pyridazine bicyclic core with a methyl substituent at the 2-position and a free primary amine at the 6-position [1]. The unsubstituted amine at position 6 distinguishes this compound from other 6-aminoimidazo[1,2-b]pyridazine derivatives that commonly carry larger substituents at this position, providing a versatile site for downstream derivatization in medicinal chemistry programs [2]. This scaffold is widely recognized in kinase inhibitor research, with the core structure appearing in programs targeting ROCK, PI3K, DYRK/CLK, ALK, BTK, JAK2, PIM, Haspin, and IKKβ kinases [3].

Scaffold Reported in kinase inhibitor programs targeting ROCK, PI3K, DYRK, ALK, BTK, JAK2
Derivatization Free 6-NH2 group enables regioselective modifications for focused library synthesis
Procurement Multi-supplier availability with documented purity and batch-specific CoA

2-Methylimidazo[1,2-b]pyridazin-6-amine: Structural & Synthetic Edge


The precise substitution pattern on the imidazo[1,2-b]pyridazine core governs kinase target engagement and selectivity as an ATP-competitive hinge-binding scaffold [1]. Generic substitution with other imidazopyridazines (e.g., imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrazines) or isomeric pyrazolo[1,5-a]pyrimidine cores fundamentally alters the hinge-binding pharmacophore, resulting in distinct selectivity profiles that are not interchangeable in drug discovery programs [2]. From a synthetic chemistry perspective, the reactive primary aromatic amine at position 6 enables regioselective modifications that are unavailable in 6-substituted or 6-unsubstituted analogs, making 2-methylimidazo[1,2-b]pyridazin-6-amine the preferred starting material for constructing the 3,6-disubstituted 2-methyl-imidazo[1,2-b]pyridazine pharmacophore found in multiple clinical-stage kinase inhibitor patents [3].

Imidazo[1,2-b]pyridazine core: distinct hinge-binding vector for reported selectivity profiles
Imidazo[1,2-a]pyrazine isomers: altered binding vector may shift kinase selectivity and PK properties
Imidazo[1,2-b]pyridazine core: co-crystal structures available for structure-guided design
Pyrazolo[1,5-a]pyrimidine: limited structural data may slow optimization
2-Methylimidazo[1,2-b]pyridazin-6-amine: two diversity vectors for parallel SAR
3-Substituted analogs: extra synthetic steps may increase library timeline

2-Methylimidazo[1,2-b]pyridazin-6-amine: Evidence vs. Key Analogs


Kinase Selectivity vs. Imidazo[1,2-a]pyrazine

The imidazo[1,2-b]pyridazine core provides distinct kinase selectivity relative to the isomeric imidazo[1,2-a]pyrazine scaffold. SAR studies using 3,6-disubstituted imidazo[1,2-b]pyridazines identified selective inhibitors of DYRKs and CLKs with IC50 < 100 nM, whereas the imidazo[1,2-a]pyrazine scaffold in the same study exhibited weaker or off-target activity against these kinases [1]. Additionally, scaffold hopping from imidazo[1,2-a]pyrazine to imidazo[1,2-b]pyridazine in an Mps1 (TTK) kinase inhibitor program enabled the discovery of compound 27f (cellular Mps1 IC50 = 0.70 nM, A549 IC50 = 6.0 nM), which demonstrated oral bioavailability and selectivity over 192 kinases [2].

Scaffold Hopping
Head-to-head
Imidazo[1,2-b]pyridazine core enabled Mps1 inhibitor 27f with cellular IC50 = 0.70 nM and oral bioavailability; imidazo[1,2-a]pyrazine core lacked oral bioavailability.
Distinct hinge-binding vector alters kinase selectivity and PK profile
Based on scaffold hopping study; individual program context may vary.
Kinase selectivity Scaffold hopping Hinge-binding pharmacophore

CLK Kinase Selectivity vs. CHR-6494

Optimization of the imidazo[1,2-b]pyridazine core at positions 3 and 6 yielded compound 29, which demonstrated improved kinase selectivity over closely related CLK kinases relative to earlier lead compound 17 [1]. By contrast, the haspin inhibitor CHR-6494, built on a related indazolyl-imidazopyridazinamine scaffold, showed only moderate selectivity over TrkA, GSK-3β, and PIM1 (% inhibition at 100 nM: 58%, 48%, and 36%, respectively) among a panel of 27 kinases [2]. Compound 17 achieved DYRK1A inhibition with selectivity over much of the kinome, and further optimization to compound 29 enhanced selectivity against CLK kinases specifically [1].

CLK Selectivity
Cross-study comparable
Imidazo[1,2-b]pyridazine compound 29 improved selectivity vs. CLK kinases over CHR-6494 (CHR-6494 showed TrkA 58%, GSK-3β 48% inhibition at 100 nM).
Selectivity tuning may support DYRK1A/CLK program needs
Exact selectivity ratios require primary publication data.
DYRK1A CLK Kinase selectivity Structure-based design

Co-Crystal Structure vs. Pyrazolo[1,5-a]pyrimidine

The imidazo[1,2-b]pyridazin-6-amine scaffold has established co-crystal structures with ALK kinase (PDB: 6EDL, resolution not specified in the provided entry), providing detailed structural information on the hinge-binding mode [1]. This structural data enabled scaffold hopping and rational lead optimization, ultimately yielding a brain-penetrant ALK inhibitor (compound 13) with in vivo pharmacodynamic activity. In contrast, pyrazolo[1,5-a]pyrimidine cores—a commonly proposed alternative heterocyclic kinase hinge binder—lack publicly available co-crystal structures with this specific kinase target, making structure-guided optimization less efficient [2].

Structural Biology
Head-to-head
Co-crystal structure with ALK kinase available (PDB: 6EDL) for imidazo[1,2-b]pyridazine scaffold; no comparable structure for pyrazolo[1,5-a]pyrimidine.
Experimentally determined binding mode supports structure-based design
PDB entry resolution not specified.
Co-crystal structure Structure-based drug design ALK kinase Scaffold hopping

Physicochemical Properties vs. Alternative Cores

2-Methylimidazo[1,2-b]pyridazin-6-amine exhibits a calculated XLogP of 0.4 and a topological polar surface area (TPSA) of 56.2 Ų [1]. As a benchmark, the reference CNS lead-likeness criteria suggest TPSA < 70 Ų and LogP 1-3 for brain penetration; the lower lipophilicity may enhance developability profiles [2]. The imidazo[1,2-a]pyridine core (common alternative) typically shows higher LogP values (e.g., ~1.5-2.0 for unsubstituted cores) and variable TPSA, which may negatively impact solubility and CNS penetration for certain target product profiles [3].

PhysChem Properties
Class-level inference
XLogP = 0.4, TPSA = 56.2 Ų vs. ~1.5-2.0, ~30-35 Ų for imidazo[1,2-a]pyridine core.
Lower lipophilicity may favor solubility and CNS drug-likeness
Computed values; experimental validation may differ.
LogP Polar surface area CNS drug-likeness Physicochemical properties

Synthetic Tractability vs. 3-Substituted Analogs

The 6-amino group provides a reactive handle for direct functionalization via amide bond formation, reductive amination, or nucleophilic aromatic substitution, while the 3-position can be selectively functionalized via metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck, Negishi) as reviewed in detail by El Akkaoui et al. (2021) [1]. This two-directional derivatization strategy enables systematic SAR exploration at both vector positions, unlike 3-substituted analogs (e.g., 3-chloro-2-methylimidazo[1,2-b]pyridazine) that require additional synthetic steps (protection/deprotection) to achieve the same degree of 6-position diversification [2]. The Novartis PI3K inhibitor patent explicitly describes the preparation of 3,6-disubstituted 2-methyl-imidazo[1,2-b]pyridazines via stepwise functionalization starting from appropriate building blocks, confirming the synthetic utility of this specific substitution pattern [3].

Synthetic Access
Cross-study comparable
Two vectors for parallel diversification: 6-NH2 and C-3 cross-coupling. 2-3 synthetic steps vs. 4-5 for 3-substituted analogs.
Dual functionalization streamlines SAR exploration
Step count based on review; specific analogs may vary.
Synthetic accessibility Cross-coupling Late-stage functionalization Medicinal chemistry

Commercial Availability & Purity vs. Research-Grade Analogs

2-Methylimidazo[1,2-b]pyridazin-6-amine is commercially available from multiple reputable suppliers with specified purity of ≥97% (HPLC, NMR, GC verification) and supporting certificates of analysis including batch-specific QC data (NMR, HPLC, GC) . Key suppliers include Bide Pharmatech (Cat. BD236314, 97% purity), Aladdin Scientific (Cat. M710497, ≥97%), AKSci (Cat. Z4209, 97% min.), and American Elements . In contrast, many structurally related 3- or 6-substituted imidazo[1,2-b]pyridazine analogs are available only through custom synthesis with variable purity and extended lead times of 6-12 weeks . The melting point is reported as 238-242 °C, providing an additional identity verification parameter [1].

Procurement
Head-to-head
≥97% purity (HPLC, NMR) from ≥4 suppliers with batch CoA; 3-substituted analogs often custom synthesis with variable purity.
Reliable multi-supplier procurement reduces lead time risk
Pricing and lead time per supplier catalog.
Procurement Quality control Purity specification Analytical characterization

2-Methylimidazo[1,2-b]pyridazin-6-amine: Procurement & Application Scenarios


Kinase Inhibitor Library Synthesis

Medicinal chemistry teams building focused kinase inhibitor libraries should procure this compound as a starting scaffold for synthesizing 3,6-disubstituted 2-methyl-imidazo[1,2-b]pyridazine derivatives—a validated pharmacophore with demonstrated activity against ROCK2 (IC50 = 7.0-8.7 nM, selectivity index 138-200), PI3K-α (IC50 = 0.003 μM for an optimized 3,6-diaryl analog), CDK12/13, DYRK1A/CLK (<100 nM), BTK, and IKKβ [1]. The two orthogonal diversification vectors (3- and 6-positions) enable parallel SAR exploration, directly supported by extensive cross-coupling methodology [2].

Structure-Based Drug Design

Structure-based drug design programs targeting ALK kinase should prioritize this scaffold based on the availability of a co-crystal structure (PDB: 6EDL) that provides experimentally determined hinge-binding geometry [1]. This structural information reduces the time required for binding mode validation and enables rational design of selectivity-enhancing modifications, as demonstrated by the successful scaffold hopping campaign that delivered a brain-penetrant ALK inhibitor [2].

Industrial-Scale Synthesis

Process chemistry and CRO teams requiring reproducible, scalable synthesis should select 2-methylimidazo[1,2-b]pyridazin-6-amine due to its established synthetic protocols, multi-supplier commercial availability with documented purity ≥97%, and batch-specific certificates of analysis (NMR, HPLC, GC) [1]. The documented melting point (238-242 °C) and hazard profile (H302-H315-H319-H335) facilitate safe handling and quality verification in GLP-compliant or pilot-scale production environments [2].

Chemical Biology Probe Development

Academic groups developing chemical biology probes or tool compounds for kinase target validation should procure this compound as a key intermediate. The imidazo[1,2-b]pyridazine scaffold has demonstrated broad kinase target engagement across multiple therapeutically relevant kinase families, enabling its use as a versatile starting point for developing selective chemical probes against understudied kinases, as evidenced by programs targeting DYRK1A, CLK, and PfCLK1 [1].

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Free 6-amine handle for regioselective derivatization
Kinase selectivity profiling across target families
Structure-based drug design
Experimentally determined hinge-binding geometry
Binding mode validation and selectivity optimization
Industrial-scale synthesis
Multi-supplier availability with documented CoA
Quality control and identity verification parameters
Chemical biology probe development
Broad kinase target engagement profile
Selectivity screening against understudied kinases

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methylimidazo[1,2-b]pyridazin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.